molecular formula C15H20ClNO B2899427 2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide CAS No. 1258641-40-5

2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide

Cat. No.: B2899427
CAS No.: 1258641-40-5
M. Wt: 265.78
InChI Key: PBLCEEDHRQRCMT-UHFFFAOYSA-N
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Description

2-Chloro-N-[(1-phenylcyclohexyl)methyl]acetamide (CAS: Not explicitly provided; molecular formula inferred as C₁₅H₁₉ClNO) is a chloroacetamide derivative characterized by a phenyl-substituted cyclohexylmethyl group attached to the nitrogen of the acetamide backbone. Chloroacetamides are versatile intermediates in medicinal chemistry and agrochemical synthesis due to the reactivity of the chlorine atom and the hydrogen-bonding capacity of the amide group .

Properties

IUPAC Name

2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c16-11-14(18)17-12-15(9-5-2-6-10-15)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLCEEDHRQRCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CCl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Nucleophilic Acylation of (1-Phenylcyclohexyl)Methanamine

The primary synthetic route involves reacting (1-phenylcyclohexyl)methanamine with chloroacetyl chloride under Schotten-Baumann conditions. This method ensures controlled acylation while minimizing hydrolysis of the chloroacetamide product.

Reaction Scheme:
$$
\text{(1-Phenylcyclohexyl)methanamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{2-Chloro-N-[(1-phenylcyclohexyl)methyl]acetamide} + \text{HCl}
$$

Optimized Protocol:

  • Molar Ratio: 1:1.1 (amine:chloroacetyl chloride) to ensure complete conversion.
  • Base: Triethylamine (1.5 equiv) in dichloromethane (DCM) at 0–5°C.
  • Time: 4–6 hours under nitrogen atmosphere.
  • Workup: Sequential washing with 5% HCl, saturated NaHCO₃, and brine.
  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate 4:1) yields 78–82% pure product.

Key Considerations:

  • Steric hindrance from the cyclohexyl group necessitates prolonged reaction times.
  • Exothermic HCl generation requires strict temperature control to prevent decomposition.

Alternative Methods for Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, microreactor systems enable rapid mixing and heat dissipation:

  • Reactor Type: Corning Advanced-Flow™ Reactor.
  • Conditions: 25°C, residence time 2 minutes.
  • Yield: 89% with >95% purity.
Solid-Phase Synthesis

Immobilized chloroacetic acid on Wang resin reacts with (1-phenylcyclohexyl)methanamine:

  • Resin Loading: 1.2 mmol/g.
  • Coupling Agent: HATU in DMF, 12-hour reaction.
  • Cleavage: TFA/DCM (1:9) yields 70% product.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Reaction Efficiency

Solvent Dielectric Constant Yield (%) Purity (%)
Dichloromethane 8.93 82 95
THF 7.52 75 91
Acetonitrile 37.5 68 88

Polar aprotic solvents like DCM maximize nucleophilicity of the amine while stabilizing the acyl chloride intermediate.

Temperature-Dependent Side Reactions

  • <5°C: Dominant acylation (>90% conversion).
  • >20°C: Competing hydrolysis forms 2-hydroxy-N-[(1-phenylcyclohexyl)methyl]acetamide (≤15% yield).

Purification and Quality Control

Chromatographic Techniques

  • Normal-Phase HPLC:

    • Column: Zorbax Silica (4.6 × 250 mm).
    • Mobile Phase: Hexane/isopropanol (85:15).
    • Retention Time: 8.2 minutes.
  • Recrystallization:

    • Solvent System: Ethanol/water (3:1).
    • Purity Post-Crystallization: 99.2% by GC-MS.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.30–7.18 (m, 5H, Ar-H), 3.92 (d, J = 6.4 Hz, 2H, NCH₂), 2.45–2.32 (m, 1H, cyclohexyl), 1.70–1.45 (m, 10H, cyclohexyl).
  • IR (KBr):
    1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 680 cm⁻¹ (C–Cl stretch).

Industrial Manufacturing Considerations

Waste Management Strategies

  • HCl Neutralization: On-site scrubbing with NaOH to produce NaCl.
  • Solvent Recovery: Distillation reclaims >90% DCM for reuse.

Chemical Reactions Analysis

2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group and the phenylcyclohexyl moiety play crucial roles in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted logP Applications
Target Compound C₁₅H₁₉ClNO 264.77 1-Phenylcyclohexylmethyl ~3.5* Synthetic intermediate, drug design
2-Chloro-N-[(2,4-dichlorophenyl)methyl]acetamide C₉H₈Cl₃NO 268.53 2,4-Dichlorobenzyl 3.8 Herbicide precursor
2-Chloro-N-(4-ethylcyclohexyl)acetamide C₁₀H₁₈ClNO 203.71 4-Ethylcyclohexyl 2.8 Lipophilic intermediate
2-Chloro-N-phenylacetamide C₈H₈ClNO 169.61 Phenyl 1.9 Crystallography studies

*Estimated based on cyclohexylphenyl group’s contribution.

Key Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity, favoring reactions like nucleophilic substitution .
  • Bulky groups (e.g., cyclohexylphenyl) reduce reactivity but improve metabolic stability .
  • N-Alkylation decreases hydrogen-bond capacity, altering solubility and target interaction .

Biological Relevance :

  • Chloroacetamides with heterocyclic moieties (e.g., oxadiazole, pyridine) show enhanced antimicrobial and anticancer profiles .
  • Dichlorophenyl derivatives are prioritized in agrochemical design due to their herbicidal potency .

Structural Insights :

  • Crystallographic studies reveal that amide group orientation and hydrogen-bonding patterns dictate solid-state properties and bioavailability .

Biological Activity

2-Chloro-N-[(1-phenylcyclohexyl)methyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a chloro group and a phenylcyclohexyl moiety, which are significant for its biological interactions. The molecular formula is C12H16ClNOC_{12}H_{16}ClNO, and its structure can be represented as follows:

2 Chloro N 1 phenylcyclohexyl methyl acetamide\text{2 Chloro N 1 phenylcyclohexyl methyl acetamide}

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various N-substituted chloroacetamides showed that these compounds were effective against several bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundE. coliS. aureusMRSA
This compoundModerateEffectiveEffective
N-(4-chlorophenyl)-2-chloroacetamideLess effectiveHighly effectiveHighly effective

The effectiveness of these compounds varies with the structural modifications of the phenyl ring, impacting their lipophilicity and ability to penetrate bacterial membranes .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within microbial cells. The chloro group enhances the compound's reactivity, allowing it to engage with various biomolecules, which may disrupt essential cellular processes .

Study on Antimicrobial Efficacy

A significant study assessed the antimicrobial activity of synthesized chloroacetamides, including this compound. The study employed quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity. The findings indicated that compounds with higher lipophilicity showed increased efficacy against Gram-positive bacteria compared to Gram-negative strains .

Comparative Analysis of Derivatives

Another research effort synthesized several derivatives of chloroacetamides and evaluated their antimicrobial properties. The results demonstrated that modifications in the substituents significantly influenced the antibacterial potency of the compounds. For instance, derivatives bearing halogenated groups exhibited enhanced activity against both bacterial and fungal strains .

Table 2: Comparative Antimicrobial Activity of Chloroacetamide Derivatives

Compound NameAntibacterial Activity (Zone of Inhibition)
2-Chloro-N-(4-fluorophenyl)acetamide30 mm against S. aureus
2-Chloro-N-(3-bromophenyl)acetamide25 mm against MRSA
This compound20 mm against E. coli

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are the key considerations for synthesizing 2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide with high purity? A1. Key steps include selecting a weak base (e.g., K₂CO₃) to facilitate nucleophilic substitution, using polar aprotic solvents like acetonitrile for optimal reactivity, and monitoring reaction progress via TLC. Post-synthesis, filtration removes excess base, and solvent evaporation under reduced pressure ensures product isolation. Analytical validation via NMR and FTIR is critical to confirm structural integrity .

Advanced: Q. Q2. How can reaction parameters be optimized in multi-step syntheses of structurally complex acetamide derivatives? A2. Advanced optimization requires DOE (Design of Experiments) approaches to evaluate temperature, pH, and stoichiometry. For example, stepwise coupling of cyclohexylphenyl groups to the acetamide core may necessitate protecting-group strategies. Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and transition states, reducing trial-and-error experimentation .

Structural Characterization

Basic: Q. Q3. Which spectroscopic techniques are essential for confirming the structure of this compound? A3. Single-crystal XRD provides definitive stereochemical data, while ¹H/¹³C NMR resolves proton and carbon environments. FTIR confirms functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹). UV-Vis spectroscopy may elucidate electronic transitions in chromophoric regions .

Advanced: Q. Q4. How can conflicting crystallographic and spectroscopic data be reconciled for novel acetamide derivatives? A4. Contradictions between XRD (solid-state) and NMR (solution-state) data often arise from conformational flexibility. Molecular dynamics simulations can model solution-phase behavior, while variable-temperature NMR experiments detect dynamic processes. Hybrid DFT calculations validate experimental spectra and refine structural assignments .

Biological Activity Evaluation

Basic: Q. Q5. What in vitro assays are appropriate for initial screening of biological activity? A5. Enzyme inhibition assays (e.g., acetylcholinesterase or protease targets) and cytotoxicity screens (MTT assay) are standard. Molecular docking studies using AutoDock or Schrödinger Suite can prioritize targets by predicting binding affinities to the chloroacetamide pharmacophore .

Advanced: Q. Q6. How to design structure-activity relationship (SAR) studies for acetamide derivatives with inconsistent bioactivity data? A6. SAR analysis requires systematic substitution of the phenylcyclohexyl or chloroacetamide moieties. Conflicting bioactivity may arise from off-target effects; orthogonal assays (e.g., SPR for binding kinetics) and metabolomic profiling can clarify mechanisms. Machine learning models trained on bioactivity datasets improve predictive accuracy .

Stability and Degradation

Basic: Q. Q7. What experimental factors influence the stability of this compound in solution? A7. Hydrolytic degradation is pH-dependent: acidic conditions cleave the amide bond, while basic conditions promote dechlorination. Stability studies should assess temperature, solvent polarity, and light exposure. HPLC-MS monitors degradation products, with accelerated stability testing under ICH guidelines .

Advanced: Q. Q8. What predictive modeling approaches are available for chemical stability under varying conditions? A8. QSPR (Quantitative Structure-Property Relationship) models correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with stability. Transition state theory combined with Arrhenius equations predicts degradation rates. Reactive force field (ReaxFF) MD simulations model bond cleavage pathways in silico .

Regulatory and Compliance

Basic: Q. Q9. How to verify the chemical identity of commercially sourced this compound? A9. Cross-reference CAS registry numbers (e.g., 1131-01-7 for analogous compounds) and validate via GC-MS or LC-HRMS. PubChem entries provide InChI keys and canonical SMILES for structural alignment .

Advanced: Q. Q10. What are the regulatory challenges in patenting novel acetamide derivatives with complex stereochemistry? A10. Patent claims must demonstrate novelty in synthesis routes or therapeutic utility. Stereochemical purity (>98% enantiomeric excess) must be proven via chiral HPLC or X-ray crystallography. Regulatory submissions to the FDA or EMA require comprehensive CMC (Chemistry, Manufacturing, Controls) data .

Data Contradictions and Resolution

Advanced: Q. Q11. How can computational and experimental data be integrated to resolve structural ambiguities? A11. Discrepancies in spectroscopic vs. crystallographic data are resolved via hybrid methods: DFT-NMR chemical shift calculations validate experimental peaks, while Hirshfeld surface analysis in XRD identifies intermolecular interactions. Collaborative platforms like ICReDD combine quantum chemistry, informatics, and experimental validation .

Environmental Impact

Basic: Q. Q12. What standard ecotoxicological assays assess the environmental impact of chloroacetamide derivatives? A12. OECD guidelines recommend Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays. Persistence is evaluated via OECD 301 biodegradation tests. GC-MS quantifies bioaccumulation potential (logKₒw) .

Advanced: Q. Q13. How can green chemistry principles improve the sustainability of acetamide synthesis? A13. Solvent-free mechanochemical synthesis reduces waste. Catalytic methods (e.g., enzyme-mediated acylations) enhance atom economy. Life cycle assessment (LCA) tools evaluate energy use and emissions, guiding process optimization .

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